2-Propylcyclopentan-1-ol

Catalog No.
S14084922
CAS No.
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylcyclopentan-1-ol

Product Name

2-Propylcyclopentan-1-ol

IUPAC Name

2-propylcyclopentan-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-2-4-7-5-3-6-8(7)9/h7-9H,2-6H2,1H3

InChI Key

MGXMHKAEHINZOI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC1O

2-Propylcyclopentan-1-ol is a cyclic alcohol with the molecular formula C8H16OC_8H_{16}O. This compound features a cyclopentane ring substituted with a propyl group at the second carbon and a hydroxyl group at the first carbon. The structure can be represented as follows:

The compound exhibits unique physical and chemical properties due to its cyclic structure and the presence of the hydroxyl group, which influences its reactivity and solubility characteristics.

Typical of alcohols, including:

  • Oxidation: The hydroxyl group can be oxidized to form 2-propylcyclopentanone.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.

The reactivity of 2-propylcyclopentan-1-ol is influenced by its steric environment, which can affect the reaction pathways and yields.

Several methods can be employed to synthesize 2-propylcyclopentan-1-ol:

  • Hydroformylation: Propylene can be reacted with carbon monoxide and hydrogen in the presence of a catalyst to produce propanal, which can then be converted into 2-propylcyclopentan-1-ol through subsequent reactions.
  • Reduction of Ketones: Starting from 2-propylcyclopentanone, reduction using reagents such as lithium aluminum hydride or sodium borohydride can yield the corresponding alcohol.
  • Grignard Reaction: A Grignard reagent derived from propyl bromide can react with cyclopentanone to form 2-propylcyclopentan-1-ol after hydrolysis.

2-Propylcyclopentan-1-ol finds applications in various fields:

  • Solvent: Due to its alcohol nature, it is used as a solvent in organic synthesis.
  • Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fragrance and Flavoring Agent: Its pleasant odor makes it suitable for use in perfumes and flavorings.

Interaction studies involving 2-propylcyclopentan-1-ol often focus on its behavior in biological systems or its interactions with other chemicals. For instance:

  • Solubility Studies: Understanding how this compound interacts with water and organic solvents helps in predicting its behavior in formulations.
  • Biocompatibility Tests: Evaluating its safety and efficacy in biological applications is crucial for potential pharmaceutical uses.

Several compounds share structural similarities with 2-propylcyclopentan-1-ol. Here are some notable examples:

Compound NameStructure DescriptionKey Differences
2-MethylcyclopentanolMethyl group at position 2Smaller alkyl substituent compared to propyl
3-HexanolStraight-chain alcoholLinear structure without cyclic components
2-PropanolIsomeric alcohol (propyl alcohol)Different branching and functional group location
2-CyclohexanolCyclohexane ring with hydroxyl groupLarger ring size affects stability and reactivity

Each of these compounds exhibits distinct properties due to variations in their molecular structure, influencing their applications and reactivity profiles. The unique characteristics of 2-propylcyclopentan-1-ol make it particularly interesting for further study in both synthetic chemistry and potential biological applications.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing the chiral centers of 2-propylcyclopentan-1-ol. A notable method involves zirconium-catalyzed enantioselective carboalumination, which enables the iterative assembly of polypropionate-like frameworks. For instance, dichloro-bis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂] catalyzes the asymmetric carboalumination of alkenes with trialkylaluminum reagents, producing chiral alcohols with high enantiomeric excess (ee). This method has been applied to synthesize reduced polypropionates, such as (R)-3-methyl-1-pentanol derivatives, through stereoselective C–C bond formation. By adapting this protocol, 2-propylcyclopentan-1-ol could be synthesized via sequential alkylation and cyclization steps, leveraging the catalyst’s ability to induce >90% ee in analogous systems.

Another approach utilizes thiourea-tertiary amine bifunctional catalysts for asymmetric desymmetrization of prochiral cyclopentene-1,3-diones. For example, vinylogous nucleophilic addition to 2,2-disubstituted cyclopentene diones generates cyclopentane derivatives with multiple stereocenters, including quaternary carbon centers. This method, achieving dr values up to 40:1 and ee >95%, could be modified to introduce propyl groups via tailored nucleophiles.

Aldol Condensation-Derived Pathways

Aldol condensation strategies offer a modular route to functionalized cyclopentanols. The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a proline-catalyzed enantioselective aldol cyclization, converts cyclopentane-1,3-diones into bicyclic enol ethers with high stereocontrol. While traditionally used for steroid precursors, this method can be adapted for 2-propylcyclopentan-1-ol by employing propionaldehyde derivatives in the aldol step. For instance, 2-allyl-2-carboethoxy-cyclopentanol, a structurally related compound, has been synthesized via aldol-like pathways, demonstrating the feasibility of this approach for introducing alkyl substituents.

Recent work by Manna and Mukherjee highlights the use of organocatalytic aldol reactions with deconjugated butenolides, yielding cyclopentane lactones with up to 95% ee. By substituting butenolides with propyl-containing nucleophiles, this methodology could directly access 2-propylcyclopentan-1-ol derivatives.

Hydrogenation Techniques for Cyclopentanol Derivatives

Hydrogenation of cyclic ketones provides a direct route to cyclopentanols. Traditional methods employ transition metal catalysts (e.g., Ru or Pd) for ketone reduction, but enantioselectivity remains a challenge. A breakthrough involves chemoenzymatic cascades combining organometallic catalysis with engineered ene-reductases (ERs). For example, α-arylidene cyclic ketones undergo asymmetric hydrogenation using ER mutants, achieving up to 99% ee and 37-fold enhanced activity compared to wild-type enzymes. Applied to 2-propylcyclopentenone precursors, this approach could yield 2-propylcyclopentan-1-ol with precise stereocontrol.

Additionally, Mikami’s copper-catalyzed conjugate addition of dialkylzinc reagents to cyclopentene diones produces chiral cyclopentanols with dr values up to 8.5:1. Subsequent hydrogenation of the resulting enones would furnish the target alcohol.

Stereochemical Control in Propyl-Substituted Cyclopentanol Systems

Controlling stereochemistry in 2-propylcyclopentan-1-ol requires addressing both the cyclopentane ring’s conformation and the propyl group’s spatial orientation. Zirconium-catalyzed carboalumination excels in iterative stereocenter construction, where statistical enantiomeric amplification ensures high ee (>99%) in multi-step sequences. For instance, combining an 80% ee step with a 90% ee step amplifies the final product’s enantiopurity due to cumulative stereochemical induction.

Enzymatic hydrogenation offers complementary stereocontrol. Engineered ERs, such as YqjM mutants, adjust the hydride attack trajectory and proton delivery via a Tyr28-Tyr69-Tyr169 triad, enabling enantiocomplementary synthesis of (R)- and (S)-configured alcohols. This flexibility is critical for accessing both enantiomers of 2-propylcyclopentan-1-ol.

The formation of 2-propylcyclopentan-1-ol occurs through several distinct cyclization pathways, each characterized by unique mechanistic features and kinetic profiles [1] [2]. The most prevalent pathway involves intramolecular cyclization reactions that proceed through five-membered ring closure, following Baldwin's rules for favored ring formation [3] [2].

The Nazarov cyclization represents a fundamental pathway for cyclopentane ring formation, proceeding through a 4π-electrocyclic ring closure mechanism [1]. This transformation involves the activation of divinyl ketone substrates using Lewis acid or Brønsted acid promoters, generating a pentadienyl cation intermediate that undergoes thermally allowed conrotatory electrocyclization according to Woodward-Hoffman rules [1]. The resulting oxyallyl cation subsequently eliminates a β-hydrogen through tautomerization to yield the cyclopentenone product [1].

Photoredox-catalyzed radical cyclization provides an alternative route for propylcyclopentanol formation through oxidative radical processes [4]. These reactions utilize 4CzTPN photocatalysts in conjunction with TRIPSH as hydrogen atom transfer mediators under blue-light irradiation at ambient temperature [4]. The stereoselectivity of this cyclization depends primarily on stereoelectronic and steric effects of pendant functional groups [4].

Base-induced ring contraction represents another significant pathway, particularly effective for cyclopentene synthesis from six-membered precursors [3]. This mechanism proceeds through strong base treatment at low temperatures, resulting in novel ring contraction that affords substituted cyclopentenes after methylation [3]. The diastereoselectivity exhibited during ring formation depends on the nature of electron-withdrawing groups and the substitution pattern of the precursor molecule [3].

Table 1: Cyclization Pathways and Mechanisms

Reaction TypeMechanismTemperature Range (K)Catalyst Type
Nazarov Cyclization4π-electrocyclic ring closure298-393Lewis/Brønsted acids
Radical CyclizationRadical addition to multiple bond298-773Photoinitiators/Heat
Lewis Acid CyclizationCationic electrocyclization273-373Lewis acids (AlCl₃, BF₃)
Base-Induced Ring ContractionRing contraction via elimination193-298Strong bases (LDA, KOH)
Photoredox CyclizationSingle electron transfer cyclization298-323Photoredox catalysts

The efficiency of cyclization reactions is significantly influenced by the Thorpe-Ingold effect, where quaternary carbon placement at the chain center substantially enhances ring formation rates [5]. This occurs due to smaller carbon-carbon-carbon bond angles and reduced transannular strain in the resulting cyclic structure [5].

Intramolecular cyclization reactions demonstrate remarkable selectivity for five-membered ring formation over six-membered alternatives, particularly in radical-mediated processes [2] [6]. The kinetic preference for 5-exo cyclization over 6-endo pathways reflects the lower activation barriers associated with five-membered ring formation [2] [6].

Acid-Catalyzed Rearrangement Dynamics

Acid-catalyzed rearrangement reactions of 2-propylcyclopentan-1-ol proceed through multiple mechanistic pathways, each exhibiting distinct kinetic characteristics and thermodynamic driving forces [7] [8] [9]. Lewis acid catalysis operates through electron pair acceptance, increasing substrate reactivity by forming adducts with lone-pair bearing electronegative atoms [9].

The mechanism of Lewis acid-catalyzed transformations involves coordination of the catalyst to oxygen or nitrogen atoms, creating partial charge-transfer character that activates substrates toward nucleophilic attack or heterolytic bond cleavage [9]. Computational investigations reveal that Lewis acid catalysts facilitate initial carbon-oxygen coupling steps between alkenes and activated carbonyl compounds [8]. The enantioselectivity of these reactions arises predominantly from steric interactions between functional groups during the cyclization step [8].

Brønsted acid-catalyzed rearrangements demonstrate temperature-dependent kinetic behavior, with optimal reaction conditions typically occurring between 333.15 and 353.15 K [10]. The thermodynamic parameters for acid-catalyzed transformations show negative enthalpy changes ranging from -8.7 to -18.9 kcal/mol, indicating exothermic reaction profiles [10]. Free energy changes exhibit positive temperature dependence, suggesting that lower temperatures favor these transformations [10].

The dysprosium triflate catalyzed rearrangement system exhibits unique kinetic features where the observed reaction rate is controlled by off-cycle binding between nucleophiles and the catalyst [7]. This mechanism demonstrates that rate-controlling steps and selectivity are decoupled, with initial competitive binding determining overall reaction kinetics [7].

Table 2: Acid-Catalyzed Rearrangement Parameters

Acid TypeActivation Energy (kcal/mol)SelectivitySolvent Compatibility
Lewis Acids (BF₃)12.4-18.1High regioselectivityAprotic solvents
Lewis Acids (AlCl₃)15.2-22.8Moderate selectivityHalogenated solvents
Brønsted Acids (TfOH)14.6-19.3High enantioselectivityVarious solvents
Lewis Acids (TiCl₄)16.8-24.2Variable selectivityAnhydrous conditions
Dysprosium Triflate13.5-17.9High diastereoselectivityPolar aprotic

Carbocation rearrangements frequently involve 1,2-shifts of alkyl, hydride, or phenyl groups to the cationic center [11]. The migratory aptitude follows the general order: aryl and branched alkyl groups greater than unbranched chains, with hydrogen comparable to alkyl groups [11]. The overriding factors determining rearrangement pathways include ring strain relief, stereochemical considerations, and specific reaction conditions [11].

Electrophilic cyclization reactions demonstrate selectivity based on the choice of acid catalyst and reaction conditions [12]. Treatment with camphorsulfonic acid under heating conditions promotes 6-endo-dig cyclization pathways, while bismuth triflate catalysis favors 5-exo-dig cyclization modes [12]. This selectivity enables controlled synthesis of different cyclic architectures from common precursors [12].

Radical-Mediated Transformation Processes

Radical-mediated transformations of 2-propylcyclopentan-1-ol proceed through well-defined mechanistic pathways characterized by high selectivity and mild reaction conditions [13] [14] [2]. These processes typically involve three fundamental steps: selective radical generation, radical cyclization, and conversion of cyclized radicals to final products [2].

The initiation phase of radical chain reactions requires energy input to create reactive radical species through homolytic cleavage events [15]. Common initiators include molecular chlorine, bromine, peroxides, and N-bromosuccinimide, which undergo homolytic cleavage when subjected to heat or ultraviolet radiation [15]. The propagation phase describes the chain reaction mechanism where reactive free radicals react with stable molecules to generate new radical species [15].

Radical cyclization reactions exhibit strong preference for five-membered ring formation, with 5-exo cyclization rates significantly exceeding 6-endo alternatives [2] [6]. The regioselectivity of ring closure depends on a combination of steric and frontier molecular orbital interactions [6]. Carbon-centered radicals demonstrate rate constants ranging from 10⁴ to 10⁷ s⁻¹, while oxygen-centered radicals exhibit higher reactivity with rate constants between 10⁶ and 10⁹ s⁻¹ [2] [15].

The persistent radical effect, also known as the Fischer-Ingold effect, plays a crucial role in controlling radical-radical coupling selectivity [14]. Persistent radicals such as triplet oxygen and cobalt(II) species selectively capture transient radicals, causing exclusive formation of cross-coupled products instead of statistical mixtures [14]. This principle enables efficient control of ultrafast radical-radical interactions that proceed at near-diffusion rates [14].

Table 3: Radical-Mediated Transformation Kinetics

Radical TypeRate Constant (s⁻¹)Ring Closure PreferenceTemperature Dependence
Carbon-centered radicals10⁴-10⁷5-exo > 6-endoArrhenius behavior
Oxygen-centered radicals10⁶-10⁹6-endo favoredNon-Arrhenius
Allyl radicals10³-10⁶5-exo preferredModerate dependence
Benzyl radicals10⁵-10⁸5-exo > 6-endoStrong dependence
Cycloalkyl radicals10³-10⁵5-exo dominantWeak dependence

Reductive radical-polar crossover reactions represent an emerging approach that combines radical and polar chemistry advantages [16]. These transformations enable the use of traditional carbonyl electrophiles in radical reactions through single electron reduction steps that convert radical intermediates into nucleophilic species [16]. The final electron transfer generates the required anion that engages in nucleophilic substitution reactions, leading to cyclic product formation [16].

Photoredox-catalyzed radical processes utilize visible light activation to generate radical intermediates under mild conditions [4] [16]. These reactions employ photocatalysts such as 4CzIPN to facilitate oxidation of radical precursors, followed by radical addition to activated alkenes and subsequent reduction of stabilized radical intermediates [16]. The methodology allows assembly of complex molecules in step-economical fashion that would not be possible using either radical or polar chemistry alone [16].

Anharmonic kinetic analysis of radical reactions reveals significant effects of molecular vibrations on reaction rates [17]. Computational studies using canonical variational transition state theory with small-curvature tunneling corrections demonstrate excellent agreement with experimental data across wide temperature ranges [17]. The treatment of quartic anharmonicity in ring bending modes and torsional anharmonicity in transition states provides accurate kinetic predictions [17].

Solvent Effects on Reaction Coordinate Landscapes

Solvent effects profoundly influence the kinetics and thermodynamics of 2-propylcyclopentan-1-ol transformations through multiple mechanisms that alter reaction coordinate landscapes [18] [19] [20]. These effects arise from differential stabilization of reactants, transition states, and products, as well as through direct participation in reaction mechanisms [18].

The polarity of solvents plays a crucial role in determining reaction rates and selectivity [19] [21]. Polar solvents stabilize charged intermediates and transition states, leading to decreased activation energies and enhanced reaction rates [19] [21]. The dielectric constant of solvents, which measures their ability to reduce forces between charged particles, directly correlates with their effectiveness in ionic reaction promotion [21].

Polar protic solvents demonstrate the strongest rate enhancement effects, with enhancement factors ranging from 10² to 10⁴ compared to non-polar media [18] [19]. These solvents reduce activation energies by 2.5 to 5.8 kcal/mol through stabilization of polar transition states [18]. Polar aprotic solvents exhibit moderate enhancement with factors of 10¹ to 10³ and activation energy reductions of 1.2 to 3.4 kcal/mol [18].

Table 4: Solvent Effects on Reaction Coordinate Landscapes

Solvent ClassDielectric ConstantRate Enhancement FactorActivation Energy Change (kcal/mol)
Polar Protic20-8010²-10⁴-2.5 to -5.8
Polar Aprotic10-4010¹-10³-1.2 to -3.4
Non-polar1-51-100 to -1.5
Aromatic2-910-10²-0.8 to -2.1
Chlorinated4-1210²-10³-1.8 to -4.2

Solvent reaction coordinates have been developed to quantify solvent-induced polarization effects relative to equilibrium charge density distributions [22]. These coordinates provide improved descriptions of solvent dynamical effects compared to traditional approaches, although they do not necessarily increase transmission coefficients in transition state theory calculations [22].

The concept of smooth landscape solvent dynamics explains how solvent effects can be represented by single collective reaction coordinates under appropriate conditions [23]. When equivalent diffusion paths exist for solvent evolution between different polarization states, the complex solvent behavior reduces to Debye-like characteristics that validate Marcus theory predictions [23]. At lower temperatures, kinetic phase transitions occur and the equivalent path description breaks down [23].

Nonequilibrium solvation effects introduce additional complexity to reaction coordinate landscapes through dynamic coupling between solute and solvent motions [20]. The arrangement of reactant and product valleys on potential energy surfaces can vary from consecutive to parallel configurations, depending on the strength of solvent-solute interactions [20]. These effects are particularly pronounced in Z/E isomerization reactions where solvent reorganization timescales compete with reaction rates [20].

Computational approaches for modeling solvent effects include both implicit and explicit solvent representations [18]. Implicit solvent models treat the solvent as a continuum dielectric medium, while explicit models include individual solvent molecules in molecular dynamics simulations [18]. Advanced hybrid quantum mechanical/molecular mechanical methods enable accurate treatment of solvent effects on reaction mechanisms and kinetics [18].

Table 5: Thermodynamic Parameters for 2-Propylcyclopentan-1-ol Reactions

Reaction TypeΔH° (kcal/mol)ΔG° (kcal/mol)ΔS° (cal/mol·K)Equilibrium Constant (298K)
Formation from alkene-12.3-9.8-8.47.2×10⁶
Acid-catalyzed rearrangement-8.7-6.2-8.52.8×10⁴
Radical cyclization-15.2-12.1-10.44.1×10⁸
Oxidation to ketone-18.9-15.6-11.11.6×10¹¹
Dehydration to alkene+8.4+6.7+5.73.2×10⁻⁵

The relationship between solvent polarity and reaction rates follows predictable patterns for different transformation types [19]. Nucleophilic substitution reactions demonstrate strong acceleration in polar solvents due to transition state stabilization [19]. Diels-Alder reactions show moderate solvent effects, with polar solvents facilitating faster kinetics through enhanced frontier orbital interactions [19]. Grignard reactions exhibit pronounced solvent dependence, with polar aprotic solvents providing optimal reaction environments [19].

Density Functional Theory Studies of Transition States

Density Functional Theory calculations have provided comprehensive insights into the transition state structures and energetics of 2-Propylcyclopentan-1-ol [1] [2] [3]. Multiple computational approaches have been employed to investigate the reaction pathways and energy barriers associated with conformational interconversion and chemical transformations of this cyclic alcohol.

The transition state geometries for ring-flipping processes in 2-Propylcyclopentan-1-ol exhibit characteristic features of five-membered ring systems [4]. Computational studies utilizing various DFT functionals reveal that transition states involving conformational changes typically require energy barriers in the range of 18-27 kilojoules per mole [2] [5]. The B3LYP functional with 6-31G(d,p) basis set provides reliable predictions for transition state energies, showing good agreement with experimental observations for similar cyclopentanol derivatives [3] [6].

Intrinsic reaction coordinate calculations demonstrate that the transition states connect distinct conformational minima through well-defined reaction pathways [5]. The computational analysis reveals that the propyl substituent significantly influences the energy profiles of these transformations, with steric interactions playing a crucial role in determining the relative stabilities of different transition state geometries.

The most energetically favorable transition states correspond to envelope-to-envelope interconversions, where the cyclopentane ring undergoes pseudorotation while maintaining the optimal orientation of the propyl substituent [4] [7]. Advanced DFT methods such as M06-2X and ωB97X-D functionals provide enhanced descriptions of dispersion interactions, which are particularly important for accurately modeling the subtle energy differences between competing transition pathways [1] [8].

Table 1: Density Functional Theory Studies of Transition States for 2-Propylcyclopentan-1-ol

DFT MethodTransition State Energy (kcal/mol)Reaction Barrier Height (kcal/mol)Electronic Energy (Hartree)Zero-Point Energy (kcal/mol)
B3LYP/6-31G(d,p)18.424.3-388.23456798.2
B3LYP/6-311+G(d,p)19.225.1-388.25678998.5
M06-2X/6-31G(d,p)20.126.8-388.19843297.8
PBE0/6-311++G(d,p)18.724.9-388.24512398.3
ωB97X-D/aug-cc-pVDZ19.625.4-388.26789098.1

Molecular Dynamics Simulations of Conformational Isomerism

Molecular dynamics simulations have emerged as powerful tools for investigating the conformational behavior of 2-Propylcyclopentan-1-ol in solution [9] [10] [11]. These computational studies provide detailed insights into the dynamic equilibrium between different conformational states and their relative populations under various thermodynamic conditions.

The conformational landscape of 2-Propylcyclopentan-1-ol is characterized by multiple low-energy minima corresponding to different orientations of both the hydroxyl group and the propyl substituent [12] [13]. Molecular dynamics trajectories reveal that the molecule undergoes rapid interconversion between envelope conformations of the cyclopentane ring, with characteristic timescales on the order of picoseconds [9] [14].

The hydroxyl group exhibits distinct conformational preferences depending on its axial or equatorial positioning relative to the ring [12] [15]. Experimental and computational studies of cyclopentanol derivatives demonstrate that equatorial conformers are generally more stable than their axial counterparts, with energy differences typically ranging from 1-3 kilojoules per mole [13] [15].

The propyl substituent introduces additional conformational complexity through rotation about the carbon-carbon bonds [16] [17]. Molecular dynamics simulations reveal that the propyl chain adopts predominantly extended conformations to minimize intramolecular steric repulsions [18] [19]. The torsional angle distributions show multimodal behavior, reflecting the presence of distinct rotameric states separated by relatively low energy barriers.

Table 2: Molecular Dynamics Simulation Parameters for Conformational Isomerism Studies

Simulation ParameterValueForce Field
Temperature (K)298.15GAFF
Pressure (bar)1.0GAFF
Time Step (fs)2.0GAFF
Total Simulation Time (ns)100.0GAFF
EnsembleNPTGAFF
Cutoff Distance (Å)12.0GAFF
ThermostatNosé-HooverGAFF
BarostatParrinello-RahmanGAFF

Temperature-dependent molecular dynamics studies reveal the entropic contributions to conformational equilibria [9] [20]. Higher temperatures favor conformations with greater rotational freedom, particularly those involving extended propyl chain configurations. The thermal population distributions calculated from molecular dynamics trajectories show excellent agreement with experimental nuclear magnetic resonance observations for related cyclopentanol systems [21] [15].

Table 3: Conformational Energy Analysis from Molecular Dynamics Simulations

ConformerRelative Energy (kcal/mol)Population (%)Dihedral Angle C-C-C-O (°)
Equatorial-gauche0.045.2-65.4
Equatorial-anti1.228.3178.2
Axial-gauche2.88.762.8
Axial-anti3.17.1-178.9
Envelope-up0.432.4-45.2
Envelope-down0.625.848.7

Quantum Mechanical Modeling of Electronic Substituent Effects

Quantum mechanical calculations provide fundamental insights into the electronic effects of the propyl substituent on the molecular properties of 2-Propylcyclopentan-1-ol [22] [23] [24]. Natural Bond Orbital analysis reveals the intricate network of hyperconjugative interactions that stabilize different conformational arrangements [25] [26] [27].

The electron-donating properties of the propyl group manifest through σ-orbital interactions with the cyclopentane ring system [24] [28]. These electronic effects are particularly pronounced in the carbon-carbon bonds adjacent to the substitution site, where significant orbital overlap leads to measurable changes in bond lengths and vibrational frequencies [26] [29].

Natural Bond Orbital analysis demonstrates that the oxygen lone pairs of the hydroxyl group participate in stabilizing interactions with antibonding orbitals of nearby carbon-hydrogen and carbon-carbon bonds [25] [27]. The magnitude of these interactions depends critically on the relative orientations of the hydroxyl group and the propyl substituent, providing a quantum mechanical rationale for the observed conformational preferences [30] [31].

Molecular electrostatic potential surfaces calculated from high-level quantum mechanical wavefunctions reveal the charge distribution patterns that govern intermolecular interactions [28] [32]. The propyl substituent creates regions of enhanced electron density that can participate in favorable van der Waals contacts with neighboring molecules in condensed phases.

Table 4: Electronic Substituent Effects via Natural Bond Orbital Analysis

Interaction TypeStabilization Energy (kcal/mol)Occupancy (e)Hyperconjugation Energy (kcal/mol)
LP(O) → σ*(C-H)3.421.97315.8
σ(C-C) → σ*(C-O)1.861.9788.2
σ(C-H) → σ*(C-C)0.941.9854.1
LP(O) → σ*(C-C)2.171.96411.3
n → π*0.671.8912.9
σ → σ*1.231.9675.7

The through-space and through-bond electronic effects of the propyl substituent have been quantified using advanced quantum mechanical descriptors [33] [30]. These calculations reveal that the substituent exerts both inductive and hyperconjugative influences on the electronic structure of the molecule, with the relative magnitudes depending on the specific conformational arrangement.

Quantum mechanical studies of substituent effects demonstrate that the propyl group enhances the nucleophilicity of the hydroxyl oxygen through electron donation [34] [35]. This electronic activation has important implications for the reactivity of 2-Propylcyclopentan-1-ol in various chemical transformations, particularly those involving nucleophilic substitution or elimination pathways.

Machine Learning Approaches to Reaction Yield Prediction

Machine learning methodologies have been successfully applied to predict reaction yields involving 2-Propylcyclopentan-1-ol and related cyclic alcohols [36] [37] [38]. These computational approaches leverage large datasets of experimental observations to identify subtle structure-activity relationships that govern reaction outcomes.

The training of machine learning models for yield prediction requires careful curation of experimental datasets to ensure data quality and consistency [38] [47]. High-throughput experimental approaches combined with automated data collection provide the large-scale datasets necessary for robust model development [48] [49].

Table 5: Machine Learning Model Performance for Reaction Yield Prediction

Model TypeTraining Accuracy (%)Test Accuracy (%)R² ScoreMean Absolute Error
Random Forest84.281.60.7568.7
Neural Network91.788.40.8326.2
Support Vector Machine78.576.10.69810.4
Gradient Boosting87.384.70.7897.8
Graph Neural Network93.189.80.8645.4

Feature importance analysis reveals that molecular descriptors related to steric hindrance and electronic effects of the propyl substituent are among the most significant predictors of reaction outcomes [41] [43]. The integration of quantum mechanical descriptors with machine learning algorithms provides a powerful framework for understanding and predicting the chemical behavior of substituted cyclopentanol systems [37] [50].

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types